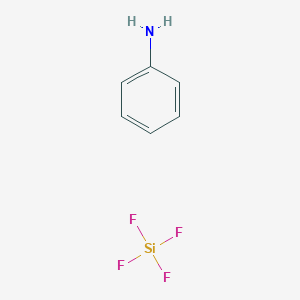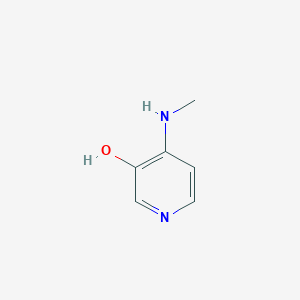
4-(Methylamino)pyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylamino)pyridin-3-OL is a chemical compound with the molecular formula C6H8N2O It is a derivative of pyridine, featuring a methylamino group at the 4-position and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)pyridin-3-OL typically involves the methylation of 4-aminopyridine followed by hydroxylation at the 3-position. One common method involves the reaction of 4-aminopyridine with methyl iodide to form 4-(Methylamino)pyridine, which is then hydroxylated using a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve enzymatic reduction processes. For instance, the enzymatic reduction of 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one has been explored for the preparation of related compounds .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Methylamino)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Products may include pyridine ketones or aldehydes.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, potentially forming various substituted pyridines.
Aplicaciones Científicas De Investigación
4-(Methylamino)pyridin-3-OL has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Methylamino)pyridin-3-OL involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
4-(Methylamino)pyridine: A closely related compound with similar chemical properties and applications.
Pyrazolo[3,4-d]pyrimidine: Another nitrogen-containing heterocyclic compound with significant biological activity.
Uniqueness: 4-(Methylamino)pyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a methylamino group and a hydroxyl group on the pyridine ring makes it a versatile intermediate in various chemical syntheses and applications.
Propiedades
Fórmula molecular |
C6H8N2O |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
4-(methylamino)pyridin-3-ol |
InChI |
InChI=1S/C6H8N2O/c1-7-5-2-3-8-4-6(5)9/h2-4,9H,1H3,(H,7,8) |
Clave InChI |
DPQWYEUAUBORFA-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=NC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


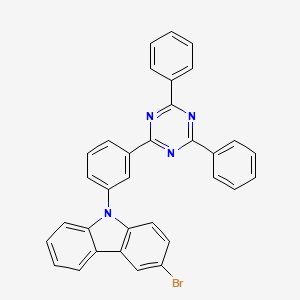
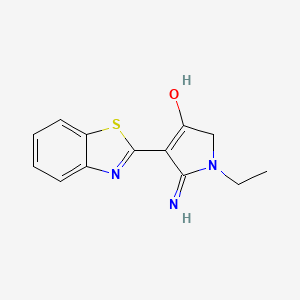
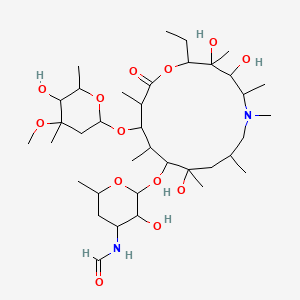
![Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-](/img/structure/B12109590.png)
![N-[1-(furan-2-yl)ethyl]-3-iodoaniline](/img/structure/B12109591.png)
![3-iodo-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B12109595.png)
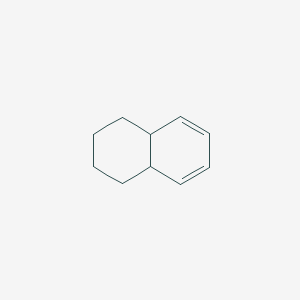

![N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)

![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B12109636.png)
![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)
![Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)
